molecular formula C7H5BrINO2 B1333488 4-(Bromomethyl)-2-iodo-1-nitrobenzene CAS No. 214279-41-1

4-(Bromomethyl)-2-iodo-1-nitrobenzene

Cat. No. B1333488
M. Wt: 341.93 g/mol
InChI Key: SETQWQQIMOUZRS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names it may have.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical properties, such as its acidity or basicity.


Scientific Research Applications

Ultrasound-Assisted Synthesis

Research by Harikumar and Rajendran (2014) explores the synthesis of 1-butoxy-4-nitrobenzene using 4-nitrophenol with n-butyl bromide, employing ultrasound-assisted organic solvent conditions. This study provides insights into using ultrasound in the synthesis of nitro aromatic ethers, a field relevant to 4-(Bromomethyl)-2-iodo-1-nitrobenzene (Harikumar & Rajendran, 2014).

Intermediate in Pharmaceutical Synthesis

Zhai Guang-xin (2006) discusses the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in producing dofetilide, a medication for treating arrhythmia. This study indicates the role of similar compounds in pharmaceutical synthesis (Zhai Guang-xin, 2006).

Halogenation Studies

Research by Bovonsombat and Mcnelis (1993) on ring halogenations of polyalkylbenzenes provides insights relevant to the halogenation reactions in compounds like 4-(Bromomethyl)-2-iodo-1-nitrobenzene. This study helps understand the chemical behavior of such compounds (Bovonsombat & Mcnelis, 1993).

Nanowire Construction

Jiang, Wang, and Deng (2007) investigated the construction of 1-iodo-4-nitrobenzene nanowires on graphite, shedding light on the potential applications of similar compounds in nanotechnology (Jiang, Wang, & Deng, 2007).

Crystal Structure Analysis

Merz (2003) explored the crystal packing of similar nitrobenzene compounds, providing valuable information for understanding the structural properties of 4-(Bromomethyl)-2-iodo-1-nitrobenzene in crystallography and materials science (Merz, 2003).

Spectroscopic Studies

Pandiarajan et al. (1994) conducted spectroscopic studies on substituted anisoles, including compounds structurally related to 4-(Bromomethyl)-2-iodo-1-nitrobenzene, providing insights into its potential applications in analytical chemistry (Pandiarajan et al., 1994).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that should be taken when handling it.


Future Directions

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Please note that the availability of this information depends on the extent to which the compound has been studied. For less well-known compounds, some or all of this information may not be available. If you have a specific compound in mind that is well-studied, I would be happy to help find more information on it.


properties

IUPAC Name

4-(bromomethyl)-2-iodo-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETQWQQIMOUZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369920
Record name 4-(bromomethyl)-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-iodo-1-nitrobenzene

CAS RN

214279-41-1
Record name 4-(Bromomethyl)-2-iodo-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214279-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(bromomethyl)-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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